N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-methoxy-1H-indole-2-carboxamide

Description

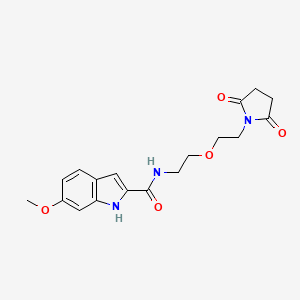

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-methoxy-1H-indole-2-carboxamide is a synthetic small molecule characterized by a 6-methoxyindole core linked to a carboxamide group at the 2-position. The side chain incorporates a dioxopyrrolidinyl moiety connected via ethoxyethyl spacers (Fig. 1). The methoxy group at the indole’s 6-position may enhance lipophilicity and influence receptor binding, as seen in other indole derivatives targeting serotonin or kinase pathways.

Properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-6-methoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5/c1-25-13-3-2-12-10-15(20-14(12)11-13)18(24)19-6-8-26-9-7-21-16(22)4-5-17(21)23/h2-3,10-11,20H,4-9H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBPCHPQOGLMMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCOCCN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is synthesized through a cyclization reaction involving a suitable amine and a dicarboxylic acid derivative.

Ether Linkage Formation: The ether linkage is introduced by reacting the pyrrolidinone derivative with an appropriate alkylating agent under basic conditions.

Indole Carboxamide Formation: The final step involves coupling the intermediate with 6-methoxyindole-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-methoxy-1H-indole-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ether linkage or the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted ethers or amides.

Scientific Research Applications

Anticancer Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-methoxy-1H-indole-2-carboxamide has shown promising results in anticancer research. It acts as a selective inhibitor of certain cancer cell lines, notably non-small cell lung cancer (NSCLC). Studies indicate that compounds with similar structures exhibit significant inhibition of cancer cell proliferation, suggesting potential therapeutic uses in oncology .

Antimicrobial Properties

Research has indicated that derivatives of indole compounds possess antimicrobial properties. The incorporation of a 2,5-dioxopyrrolidin moiety may enhance the efficacy of this compound against various bacterial strains. In vitro studies have demonstrated that similar compounds exhibit potent antimicrobial activity, which could be further explored for developing new antibiotics .

Neuroprotective Effects

Recent studies suggest that compounds like N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-methoxy-1H-indole-2-carboxamide may have neuroprotective effects. The mechanism involves the modulation of neuroinflammatory pathways, which are crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This application is still under investigation but shows promise for future therapeutic strategies .

Case Study 1: Anticancer Research

A study conducted at the Groningen Research Institute of Pharmacy explored the effects of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-methoxy-1H-indole-2-carboxamide on NSCLC cell lines. The compound demonstrated an IC50 value of approximately 1 µM, indicating potent anti-proliferative activity. The research highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Activity

In a comparative study published in the Indian Journal of Heterocyclic Chemistry, derivatives similar to N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-methoxy-1H-indole-2-carboxamide were tested against various bacterial strains. Results showed significant inhibition zones compared to control groups, suggesting that modifications to the indole structure can enhance antimicrobial efficacy .

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to act as a modulator of certain enzymes and receptors, influencing various biochemical processes. For example, it may enhance the uptake of neurotransmitters by acting as a positive allosteric modulator of specific transporters.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s structural uniqueness lies in its hybrid design combining an indole scaffold with a hydrophilic ethoxyethyl linker and a reactive NHS-like ester. Below is a comparative analysis with structurally related compounds:

Table 1: Comparative Physicochemical and Structural Features

Key Observations :

- The target compound’s dioxopyrrolidinyl group distinguishes it from simpler indole carboxamides, enabling covalent conjugation to amines (e.g., lysine residues in proteins) .

- Compared to azide-containing analogues, the dioxopyrrolidinyl group offers broader compatibility with biological amines but lacks click chemistry precision.

- The ethoxyethyl linker improves solubility relative to alkyl chains, though solubility remains moderate compared to PEGylated derivatives.

Reactivity and Drug Delivery Potential

The dioxopyrrolidinyl group in the target compound mirrors strategies used in antibody-drug conjugates (ADCs) and prodrugs. For example, the fullerene-based compound in employs a similar NHS ester for dendritic conjugation . However, the target compound’s smaller size (~421 g/mol vs. >1,200 g/mol for the fullerene derivative) may enhance tissue penetration but reduce payload capacity.

Methoxyindole Pharmacophore

The 6-methoxyindole moiety is shared with bioactive molecules such as serotonin receptor modulators and kinase inhibitors. For instance:

- 6-Methoxy-1H-indole-2-carboxylic acid: A known intermediate in NSAID synthesis, lacking the reactive side chain.

- Sunitinib : A tyrosine kinase inhibitor with a 5-methoxyindole core; the 6-methoxy substitution in the target compound could alter target specificity.

Stability and Metabolic Considerations

The dioxopyrrolidinyl group is prone to hydrolysis in aqueous environments (t1/2 ~ hours at physiological pH), limiting its utility in systemic applications without stabilization. In contrast, amide-linked analogues (e.g., N-(2-aminoethyl)-6-methoxyindole-2-carboxamide) exhibit greater stability but require enzymatic activation.

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article will delve into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : Indole ring system.

- Functional Groups : Includes a carboxamide and a dioxopyrrolidine moiety.

- Molecular Formula : C₁₅H₁₉N₃O₅.

- Molecular Weight : 305.28 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₃O₅ |

| Molecular Weight | 305.28 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in DMSO |

Research indicates that the compound exhibits several biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. The following mechanisms have been identified:

- Neuroprotective Activity : The compound has demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies showed significant reductions in reactive oxygen species (ROS) production and inhibition of neurotoxic agents such as Aβ (amyloid-beta) .

- Anti-inflammatory Effects : It has been shown to inhibit the NF-κB signaling pathway, which is crucial in regulating inflammatory responses. This inhibition correlates with decreased levels of pro-inflammatory cytokines .

- Blood-Brain Barrier (BBB) Permeability : The compound's structure suggests good BBB permeability, which is essential for neuroactive drugs targeting central nervous system disorders .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Study on Neuroprotection : In a study involving scopolamine-induced memory impairment in mice, administration of the compound led to significant improvements in cognitive function, suggesting its potential as a therapeutic agent for Alzheimer's disease .

- Inflammatory Response Assessment : In vitro assays demonstrated that the compound could reduce nitric oxide (NO) production in activated microglial cells, indicating its potential role in treating neuroinflammatory conditions .

Table 2: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Neuroprotection | Reduced ROS and apoptosis | |

| Anti-inflammatory | Inhibition of NF-κB pathway | |

| Cognitive Enhancement | Improved memory in animal models |

Research Findings

The efficacy of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-methoxy-1H-indole-2-carboxamide has been supported by various research findings:

- Inhibition Studies : Kinetic studies have shown that the compound acts as a noncompetitive inhibitor for certain enzymes involved in inflammation and neurodegeneration .

- Molecular Docking Studies : Computational analyses suggest strong binding affinities to targets implicated in neurodegenerative diseases, further supporting its potential therapeutic applications .

- Safety Profile : Initial toxicity assessments indicate that the compound does not exhibit significant cytotoxicity at therapeutic concentrations, making it a candidate for further development .

Q & A

Q. What are the optimal synthetic routes and purification strategies for this compound?

The synthesis typically involves coupling the indole-2-carboxamide core with a pyrrolidinone-containing linker. A method inspired by indole-carboxamide derivatives (e.g., ) suggests using a one-pot multicomponent reaction with activating agents like HATU or EDCI. Purification often requires gradient column chromatography (e.g., silica gel with dichloromethane/methanol) and characterization via HPLC (≥95% purity). Ensure inert conditions (N₂ atmosphere) to prevent oxidation of the methoxy group .

Q. How can researchers validate the structural integrity of this compound?

Combine NMR (¹H, ¹³C, 2D-COSY) to confirm substituent positions and coupling constants, particularly for the pyrrolidinone and ethoxyethyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies key functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). X-ray crystallography, if feasible, resolves stereochemical ambiguities .

Q. What solvent systems are compatible for stability studies?

Stability tests in DMSO (common stock solution) should monitor degradation via LC-MS over 72 hours. For aqueous studies, use phosphate-buffered saline (PBS) at pH 7.4 with ≤5% co-solvents (e.g., acetonitrile) to maintain solubility. Avoid long-term storage in protic solvents, as hydrolysis of the dioxopyrrolidinyl group may occur .

Advanced Research Questions

Q. How can computational methods predict reactivity or binding modes?

Employ density functional theory (DFT) to model the compound’s electrophilic sites (e.g., pyrrolidinone carbonyl) and reaction pathways. Molecular docking (AutoDock Vina, Schrödinger) with target proteins (e.g., kinases or GPCRs) identifies potential binding pockets. Pair with molecular dynamics simulations to assess stability of ligand-receptor complexes .

Q. What experimental designs address contradictory bioactivity data across assays?

Use factorial design (e.g., Response Surface Methodology) to isolate variables like pH, temperature, or assay matrix effects. For example, discrepancies in IC₅₀ values may arise from redox interference in colorimetric assays; validate via orthogonal methods (e.g., SPR or fluorescence polarization). Statistical tools (ANOVA, PCA) quantify variability .

Q. How can the compound’s metabolic stability be improved without compromising activity?

Introduce deuterium at labile positions (e.g., methoxy group) or replace the ethoxyethyl linker with a cyclopropyl analog to reduce CYP450-mediated oxidation. Parallel synthesis of analogs followed by in vitro microsomal stability assays (human liver microsomes) identifies optimal modifications .

Q. What strategies resolve solubility limitations in in vivo studies?

Formulate as a nanocrystalline suspension (e.g., wet milling with poloxamer 407) or use cyclodextrin-based inclusion complexes. For IV administration, pH-adjusted saline (pH 3–4) enhances solubility of the carboxamide moiety. Monitor plasma stability via LC-MS/MS .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for derivatives?

Systematically vary substituents on the indole (e.g., 6-methoxy vs. 5-fluoro) and linker (e.g., ethylene glycol vs. polyethylene glycol). Use a matrix library approach (e.g., 24 analogs) and assay against primary and counter-targets. QSAR models (e.g., CoMFA) correlate structural features with activity .

Q. What techniques confirm target engagement in cellular models?

Cellular thermal shift assays (CETSA) or drug-affinity responsive target stability (DARTS) confirm binding to intended proteins. Pair with siRNA knockdown to validate functional relevance. For off-target effects, employ proteome-wide affinity pulldowns and mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.